Amitriptyline embonate is a derivative of amitriptyline, a well-known tricyclic antidepressant primarily used to treat major depressive disorder and various pain syndromes. Amitriptyline itself has been utilized in clinical settings since its approval in the 1960s, with applications extending beyond depression, including anxiety disorders and chronic pain management. The embonate form is specifically designed to enhance the pharmacological properties of amitriptyline while potentially improving its solubility and bioavailability .
Amitriptyline embonate is classified as a small molecule pharmaceutical compound. It is synthesized from amitriptyline through a reaction with embonic acid, resulting in an embonate salt form that may exhibit different pharmacokinetic properties compared to its parent compound. The compound is recognized under various identifiers, including its CAS number 17086-03-2, and is often utilized in formulations aimed at improving therapeutic efficacy .
The synthesis of amitriptyline embonate typically involves several key steps:
In an industrial context, the synthesis may employ continuous flow reactors and automated systems to enhance efficiency and product yield. The use of stringent quality control measures ensures that the final product meets required purity standards .
Amitriptyline embonate retains the core structure of amitriptyline, which can be represented by its chemical formula . The molecular weight of amitriptyline embonate is approximately 277.41 g/mol. Structural analysis reveals that it contains a dibenzocycloheptene framework with a dimethylamino side chain, contributing to its pharmacological activity .
Amitriptyline embonate can undergo various chemical transformations, including:
The reactions typically utilize standard laboratory reagents under controlled conditions to ensure specificity and yield:
Amitriptyline exerts its therapeutic effects primarily through inhibition of neurotransmitter reuptake in the central nervous system. It acts as an antagonist at several receptor sites:
This multi-faceted mechanism contributes to its antidepressant and analgesic properties .
These properties are significant for understanding the drug's behavior in biological systems and its formulation in pharmaceutical preparations .
Amitriptyline embonate is primarily used in clinical settings for:
Research continues into optimizing its formulation for improved efficacy and reduced side effects, making it a valuable compound in psychiatric and pain management therapies .
The development of tricyclic antidepressants (TCAs) in the late 1950s marked a paradigm shift in psychopharmacology. Amitriptyline, synthesized by Merck in 1960 and FDA-approved in 1961, emerged as a foundational TCA [1] [4]. Its core structure—a three-ring system with an alkylamine side chain—enabled dual reuptake inhibition of serotonin and norepinephrine, distinguishing it from earlier monoamine oxidase inhibitors [4] [10]. This mechanistic innovation addressed limitations of existing antidepressants, particularly the toxic dietary restrictions required with MAO inhibitors.
Early pharmacological studies revealed amitriptyline’s unique neurochemical profile:
The discovery of amitriptyline embonate (pamoate) occurred as pharmaceutical chemists sought to optimize the drug’s physicochemical properties. Embonate, the dianion of embonic acid (2,2′-dihydroxy-1,1′-dinaphthylmethane-3,3′-dicarboxylic acid), offered molecular advantages for salt formation due to its aromatic structure and dual carboxylic acid groups [8].
The hydrochloride salt dominated early amitriptyline formulations but presented significant limitations:
Table 1: Comparative Properties of Amitriptyline Salts
Property | Hydrochloride Salt | Embonate Salt |
---|---|---|
Molecular Weight | 313.9 g/mol | 767.9 g/mol |
Solubility | High water solubility | Low water solubility |
Hygroscopicity | High | Negligible |
Melting Point | 196–197°C | >250°C (decomposition) |
Stability | Oxidation-sensitive | Highly stable crystalline form |
The embonate salt offered transformative advantages:
Industrial adoption accelerated in the 1970s when pharmacokinetic studies demonstrated bioequivalence between salts while highlighting embonate’s stability advantages. Regulatory acceptance followed after bioavailability studies in healthy volunteers confirmed equivalent systemic exposure (AUC~0–∞~ ratios: 95–102%) [9].
The evolution of amitriptyline embonate formulations reflects strategic intellectual property development:
Table 2: Key Patent Innovations in Amitriptyline Salt Formulations
Patent/Innovation | Technology Focus | Impact |
---|---|---|
US3493657 (1970) | Crystal engineering | Defined embonate polymorph with 200% dissolution stability improvement |
EP3868375A1 (2020) | Combination therapies | Co-formulation with neuropathy agents |
US8231899B2 (2012) | Controlled-release systems | Osmotic delivery for sustained plasma levels |
DE2345678 (1975) | Manufacturing process | Solvent-free crystallization yielding >99.5% purity |
Critical technological advances include:
The patent landscape reveals a strategic shift from composition-of-matter claims to formulation innovations, extending commercial viability through enhanced therapeutic profiles.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7